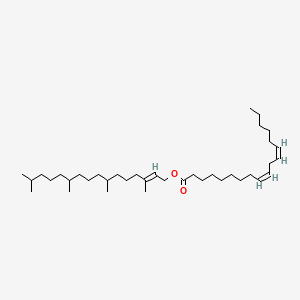![molecular formula C14H33NO6Si B12684563 9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine CAS No. 88127-83-7](/img/structure/B12684563.png)
9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine is a complex organic compound that features a unique combination of ether and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine typically involves multiple steps. One common method involves the reaction of 2-(2-Methoxyethoxy)ethanol with a suitable silane compound under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include distillation, crystallization, and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine involves its interaction with specific molecular targets. The compound can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Shares similar ether and amine functional groups but differs in overall structure.
9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane: Another compound with similar ether linkages but with additional functional groups.
Uniqueness
What sets 9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine apart is its unique combination of ether and amine groups, along with its silane backbone. This unique structure provides it with distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
88127-83-7 |
|---|---|
Molecular Formula |
C14H33NO6Si |
Molecular Weight |
339.50 g/mol |
IUPAC Name |
3-[bis[2-(2-methoxyethoxy)ethoxy]-methylsilyl]propan-1-amine |
InChI |
InChI=1S/C14H33NO6Si/c1-16-6-8-18-10-12-20-22(3,14-4-5-15)21-13-11-19-9-7-17-2/h4-15H2,1-3H3 |
InChI Key |
LNYJHMOAJXQKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCO[Si](C)(CCCN)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




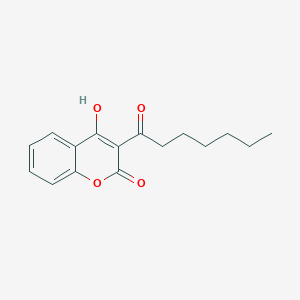
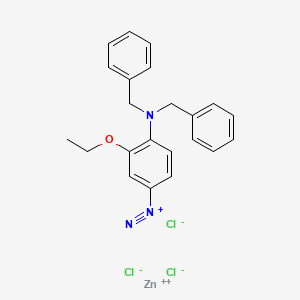

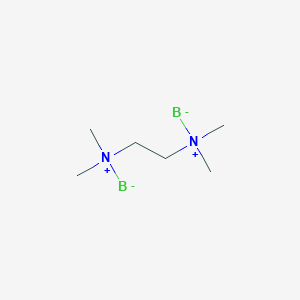

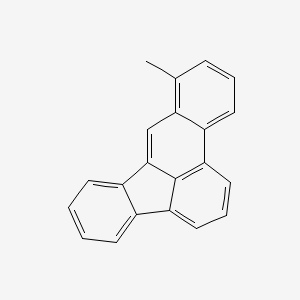

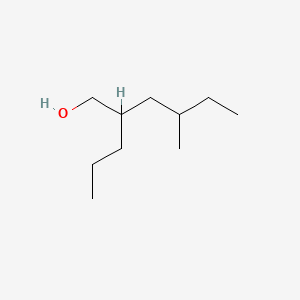
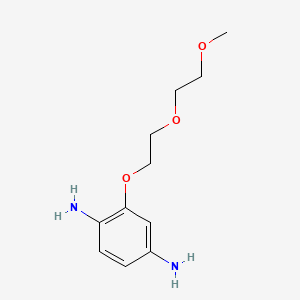
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
